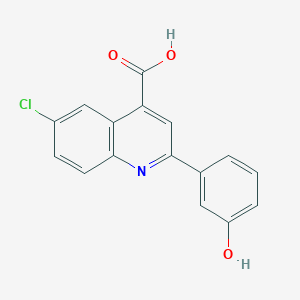

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

描述

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the 6-position, a 3-hydroxyphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. Quinoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

属性

IUPAC Name |

6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXAJKEJJLIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395980 | |

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724749-33-1 | |

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Preparation Methods

Synthesis via Quinoline Derivatives

One common method involves starting with quinoline derivatives that are functionalized at specific positions to introduce the required substituents.

Steps:

Quinoline Core Functionalization :

- A chlorination reaction introduces the chloro group at the 6th position of the quinoline ring.

- Reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are typically used for this step.

Substitution with Hydroxyphenyl Group :

- A nucleophilic substitution reaction introduces the hydroxyphenyl group at the second position.

- This step often uses phenolic derivatives under basic conditions to ensure regioselectivity.

-

- The carboxylic acid group is introduced at the fourth position via carboxylation reactions, such as the Kolbe-Schmitt reaction or by using carbon dioxide under pressure.

Reaction Scheme:

$$

\text{Starting Material} \xrightarrow{\text{Chlorination}} \text{6-Chloroquinoline} \xrightarrow{\text{Substitution}} \text{6-Chloro-2-(3-hydroxyphenyl)quinoline} \xrightarrow{\text{Carboxylation}} \text{Final Product}

$$

Multi-Step Organic Synthesis

Another approach involves multi-step organic synthesis starting from simpler aromatic compounds.

Steps:

Synthesis of Hydroxyphenyl Intermediate :

- Phenol derivatives are modified to introduce substituents needed for coupling with quinoline.

- This step often involves Friedel-Crafts acylation or alkylation reactions.

Coupling with Quinoline Precursors :

- The hydroxyphenyl intermediate is coupled with a pre-functionalized quinoline precursor.

- Typical coupling agents include palladium catalysts in Suzuki or Heck reactions.

Oxidative Cyclization and Functionalization :

- Oxidative cyclization ensures the formation of the quinoline core.

- Final functionalization steps add the chloro and carboxylic acid groups.

Direct One-Pot Synthesis

A more streamlined method employs one-pot synthesis techniques to reduce reaction time and improve yield.

Procedure:

- A mixture of starting materials, including phenol derivatives, chloroquinolines, and carbon dioxide, is reacted in a single vessel.

- Catalysts such as Lewis acids (e.g., AlCl3 or FeCl3) are used to facilitate simultaneous substitution and carboxylation.

- The reaction is conducted under controlled temperature and pressure conditions to optimize selectivity for the desired product.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Quinoline Derivative Synthesis | High selectivity; well-studied process | Multi-step process; longer reaction times |

| Multi-Step Organic Synthesis | Versatile; allows for modifications | Requires advanced purification techniques |

| One-Pot Synthesis | Time-efficient; cost-effective | May result in lower yields or impurities |

Experimental Data

The following table summarizes key experimental parameters reported in literature:

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | 80–150°C |

| Reaction Time | 4–12 hours |

| Solvents Used | Dimethylformamide (DMF), Toluene |

| Catalysts | AlCl3, Pd(PPh3)4 |

| Yield | 60–85% depending on method |

Notes on Optimization

To improve yield and purity:

- Use high-purity reagents and solvents.

- Optimize catalyst loading to balance cost and efficiency.

- Employ advanced purification techniques such as recrystallization or column chromatography.

化学反应分析

Types of Reactions

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thio derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that it exhibits strong inhibitory activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effectiveness in reducing cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

In a controlled study, treatment with this compound led to a significant reduction in cell viability, correlating with increased expression of pro-apoptotic genes such as BAD. Further mechanistic studies revealed that the compound alters gene expression profiles related to the PI3K/AKT pathway, suggesting it may serve as a therapeutic target for cancer treatment.

Anti-inflammatory Properties

Research indicates that 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro, potentially through modulation of signaling pathways associated with inflammation.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in crucial biological pathways. Notably, it effectively inhibits the PI3K/AKT signaling pathway, which plays a significant role in cancer progression. Induced-fit docking studies have confirmed its interaction with PI3Kα, highlighting its potential as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer applications, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated its efficacy against resistant strains such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for various organisms have been documented:

Table 2: Antimicrobial Activity

| Study | Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|---|

| S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed | |

| E. coli | 16 | Effective against resistant strains |

These findings suggest that the compound can enhance the effectiveness of existing antibiotics, making it a candidate for combination therapies.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the production of dyes and pigments. Its unique chemical properties allow it to be utilized in synthesizing fine chemicals and materials with specific functionalities.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on Caco-2 and HCT-116 cell lines. Results indicated that treatment led to a significant decrease in cell viability and increased expression of pro-apoptotic genes.

Case Study 2: Mechanistic Insights

Further investigations revealed that treatment resulted in decreased expression levels of PI3K and AKT following exposure to the compound. This suggests its potential role as a therapeutic target for cancer treatment through modulation of critical signaling pathways.

作用机制

The mechanism of action of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The chloro and carboxylic acid groups can also influence the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Hydroxyphenyl Positional Isomers

- 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 669753-96-2): The hydroxyl group at the 2-position of the phenyl ring (vs. This positional isomer may exhibit reduced affinity for targets requiring a meta-substituted phenolic group, such as alkaline phosphatase or Mtb gyrase .

- 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j): The para-hydroxyl and meta-methoxy substituents enhance lipophilicity compared to the target compound. In MCF-7 breast cancer cells, 3j demonstrated 82.9% growth inhibition, likely due to improved membrane permeability and enzymatic inhibition .

Halogen Substitutions

- This could limit its utility in aqueous biological systems .

- 6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (28): Fluorine’s strong electron-withdrawing effect may stabilize the quinoline ring, altering electronic interactions with targets like trypanothione reductase .

Heterocyclic vs. Aromatic Substituents

- 6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (29): Replacing the phenyl group with a furan ring introduces oxygen-mediated hydrogen bonding. However, furan’s lower aromaticity may reduce π-π stacking with enzyme active sites compared to phenolic groups .

Carboxylic Acid Derivatives

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate: Esterification of the carboxylic acid improves cell permeability but requires hydrolysis to the active acid form for target engagement. This derivative showed potent antitubercular activity (MIC = 16 μg/mL) and inhibited Mtb gyrase supercoiling at 10 µM .

- 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxamide derivatives: Replacing the carboxylic acid with carboxamide groups (e.g., 15, 20) alters hydrogen-bonding capacity and may shift selectivity toward amidase-sensitive targets .

生物活性

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline core with a chloro substituent at the sixth position, a hydroxyl group at the third position of the phenyl ring, and a carboxylic acid functional group at the fourth position. This unique arrangement contributes to its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active sites on target molecules.

- π-π Stacking Interactions : The quinoline core can engage in π-π stacking with aromatic residues in proteins.

- Binding Affinity Modulation : The chloro and carboxylic acid groups influence the compound's binding affinity and specificity toward various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study comparing this compound with known antibacterial agents revealed that it exhibits comparable or superior activity against certain strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including:

- Breast Cancer (MCF–7)

- Bone Marrow Cancer (K–562)

- Cervical Cancer (HeLa)

In these studies, this compound demonstrated selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal cells. Flow cytometry analysis indicated that it induces cell cycle arrest and apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (μM) ± SEM |

|---|---|

| MCF–7 | 6.22 ± 0.77 |

| K–562 | 7.91 ± 0.62 |

| HeLa | 7.65 ± 0.97 |

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activity using the agar diffusion method. Among these, compounds structurally related to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comprehensive evaluation of quinoline derivatives for anticancer activity, this compound was found to induce apoptosis in cancer cells through mechanisms involving DNA interaction and chromatin condensation .

常见问题

Q. What synthetic routes are recommended for 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves synthesizing the quinoline core via cyclization of substituted anilines with aldehydes or ketones, followed by functionalization. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid derivatives are synthesized by refluxing the carboxylic acid with SOCl₂ to form the acid chloride, which is then coupled with amines under mild conditions (0°C to room temperature) in THF with NaH as a base . Adapting this method, the hydroxyl group in the target compound may require protection (e.g., using silyl ethers) during acidic or high-temperature steps. Reaction monitoring via TLC (ethyl acetate/petroleum ether systems) and purification by silica gel chromatography (20% ethyl acetate) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Key signals include the aromatic protons of the quinoline core (δ 7.5–8.5 ppm) and the hydroxyl proton (δ ~10 ppm, broad). The carboxylic acid proton may appear as a singlet near δ 12–13 ppm in DMSO-d₆ .

- IR : Look for stretches at ~1685 cm⁻¹ (carboxylic acid C=O) and 3200–3500 cm⁻¹ (hydroxyl O-H) .

- HPLC : Use reverse-phase methods (C18 columns) with UV detection (λ ~254 nm) to confirm purity (>95%) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support SAR studies?

Substitutions on the quinoline core (e.g., halogenation, methoxy/hydroxyl groups) influence electronic properties and binding affinity. For instance, fluorinated phenyl groups in similar compounds improve antimicrobial activity by enhancing lipophilicity and membrane penetration . Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like bacterial enzymes or cancer-related receptors. For example, 4-(1-adamantyl)quinoline derivatives show antitubercular activity by targeting mycobacterial enzymes .

Q. How should researchers address discrepancies in reported biological data for quinoline-4-carboxylic acid derivatives?

Contradictions in bioactivity often arise from variations in assay conditions (e.g., cell lines, bacterial strains) or impurities. To resolve this:

- Standardize testing protocols (e.g., MIC assays using CLSI guidelines).

- Compare IC₅₀ values under identical conditions.

- Characterize compound purity rigorously via HPLC and mass spectrometry .

Q. What strategies mitigate stability issues during storage and handling?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group .

- Handling : Use anhydrous solvents and avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .

- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Challenges

Q. How can regioselectivity be achieved during functionalization of the quinoline ring?

Electrophilic substitution favors the 6- and 8-positions due to the electron-withdrawing carboxylic acid group. For chlorination, use N-chlorosuccinimide (NCS) in DMF at 0°C to target the 6-position . To introduce the 3-hydroxyphenyl group, employ Suzuki-Miyaura coupling with a protected boronic acid, followed by deprotection .

Q. What analytical approaches validate the compound’s role in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。